molecular formula C5H10BrNO2 B8534558 Methyl(3-bromopropyl)carbamate

Methyl(3-bromopropyl)carbamate

Cat. No.: B8534558
M. Wt: 196.04 g/mol
InChI Key: KSFQGVGRUXUPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl(3-bromopropyl)carbamate is a brominated carbamate derivative characterized by a methyl carbamate group attached to a 3-bromopropyl chain. This compound serves as a critical intermediate in organic synthesis, particularly in medicinal chemistry for the development of kinase inhibitors, antiplatelet agents, and targeted drug delivery systems . Its bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions to form amines or other functionalized derivatives. The compound is frequently employed in coupling reactions (e.g., with tert-butyl carbamates or amines) to generate precursors for pharmaceuticals, as demonstrated in the synthesis of atypical chemokine receptor 3 (ACKR3) agonists and pyrido[2,3-d]pyrimidin-7(8H)-one-based kinase inhibitors .

Properties

Molecular Formula

C5H10BrNO2

Molecular Weight

196.04 g/mol

IUPAC Name

methyl N-(3-bromopropyl)carbamate

InChI

InChI=1S/C5H10BrNO2/c1-9-5(8)7-4-2-3-6/h2-4H2,1H3,(H,7,8)

InChI Key

KSFQGVGRUXUPFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Reactivity : The bromine in this compound enhances nucleophilic substitution efficiency compared to chlorine in Ethyl 3-chloropropyl(methyl)carbamate, which requires harsher conditions .
  • Protecting Groups : The fluorenylmethyl group in (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate enables temporary protection in peptide synthesis (Fmoc strategy), whereas benzyl groups offer stability in acidic conditions .
  • Solubility and Lipophilicity : Benzyl and fluorenylmethyl substituents increase lipophilicity, impacting membrane permeability in drug candidates, while hydroxypropyl groups improve aqueous solubility .

This compound in Medicinal Chemistry

  • ACKR3 Agonists : Served as a precursor in reductive amination and coupling reactions to synthesize compounds with antiplatelet activity (e.g., compound 34 in , yield: 70%) .
  • Kinase Inhibitors : Used to introduce propylamine chains into pyrido[2,3-d]pyrimidin-7(8H)-one scaffolds, achieving selective inhibition of MST3/4 kinases (compound 51, purified via silica chromatography) .

Comparative Studies

  • Yield Efficiency : this compound demonstrated higher yields (87% in ) compared to tert-butyl (3-bromopropyl)carbamate derivatives (28% in ), attributed to steric hindrance from bulkier groups .
  • Lipophilicity Effects : Carbamate-substituted compounds with longer alkyl chains (e.g., -propyl vs. -methyl) showed enhanced cellular uptake in cardiovascular drug delivery systems .

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